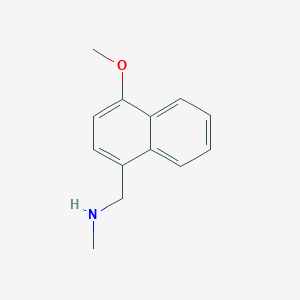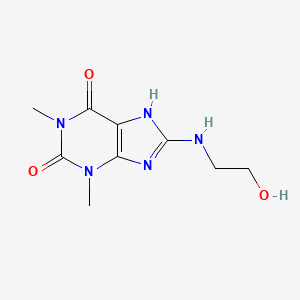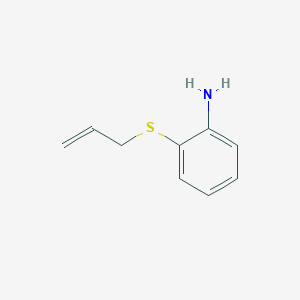
2-(Allylthio)aniline
Overview
Description
Mechanism of Action
Target of Action
Anilines, a class of compounds to which 2-(allylthio)aniline belongs, are known to interact with various enzymes and proteins in the body .
Mode of Action
Anilines generally undergo metabolic transformations in the body, which can lead to the formation of reactive metabolites . These metabolites can interact with cellular targets, leading to various biological effects .
Biochemical Pathways
For instance, anilines can undergo N-alkylation, a process catalyzed by various metal complex and heterogeneous catalysts . This process can lead to the formation of various metabolites, which can have different biological effects .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . The compound is metabolized by cytochrome P450 (CYP) isozymes . The rate of elimination of this compound was found to be rapid compared to other aniline derivatives . The metabolic transformation of this compound can influence its bioavailability .
Result of Action
The metabolic products of anilines can interact with various cellular targets, potentially leading to a range of biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but partial decomposition may occur under high temperature or light exposure . It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 165.255
Cellular Effects
Currently, there is no specific information available on the cellular effects of 2-(Allylthio)aniline. A related compound, aniline, has been studied for its effects on cells . Aniline derivatives have shown cytotoxic effects on cancer cells . It would be interesting to investigate if this compound has similar effects on cells.
Molecular Mechanism
Research on aniline, a related compound, suggests that it undergoes oxidative polymerization
Metabolic Pathways
Studies on aniline, a related compound, suggest that it is metabolized through a meta-cleavage pathway
Subcellular Localization
Tools like CELLO and DeepLoc 2.0 can predict the subcellular localization of proteins based on their sequences. These tools could potentially be used to predict the localization of proteins that interact with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)aniline typically involves the nucleophilic substitution of an allyl halide with an aniline derivative. One common method is the reaction of 2-chloroaniline with allyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(Allylthio)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with similar reactivity but lacking the allylthio group.
2-(Methylthio)aniline: Similar structure but with a methylthio group instead of an allylthio group.
2-(Ethylthio)aniline: Similar structure but with an ethylthio group instead of an allylthio group
Uniqueness
2-(Allylthio)aniline is unique due to the presence of the allylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-prop-2-enylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIJUUMINQFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407052 | |
| Record name | 2-(allylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77053-20-4 | |
| Record name | 2-(allylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)

![2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057067.png)

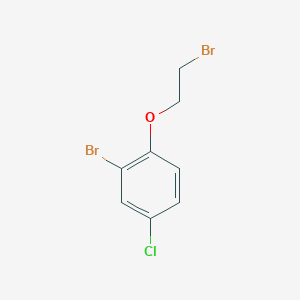

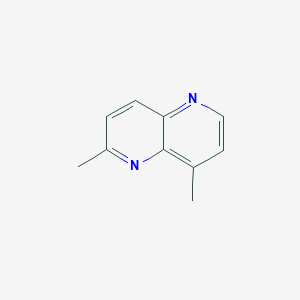

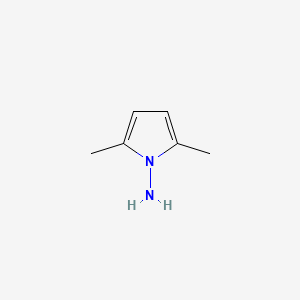
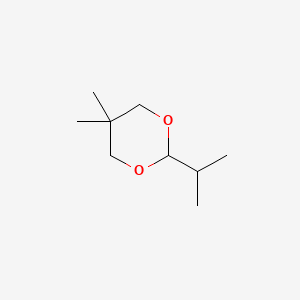
![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)
